Dibenzyl 9-Desmethyl D,L-Stepholidine

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

- It is also known by other names, including 2,10-Dibenzyloxy-9-hydroxy-3-methoxyberbine and 5,8,13,13a-tetrahydro-3-methoxy-2,10-bis(phenylmethoxy)-6H-dibenzo[a,g]quinolizin-9-ol .

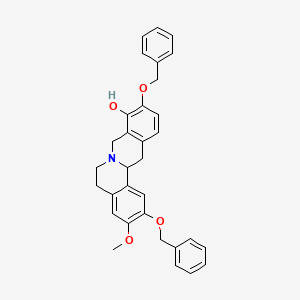

Dibenzyl 9-Desmethyl D,L-Stepholidine: is a chemical compound with the molecular formula C32H31NO4 and a molecular weight of 493.59 g/mol

准备方法

- Unfortunately, specific synthetic routes and reaction conditions for preparing Dibenzyl 9-Desmethyl D,L-Stepholidine are not readily available in the search results.

- it is likely that researchers have developed synthetic methods for its production in the laboratory.

化学反应分析

- The compound may undergo various types of reactions typical for alkaloids and related compounds.

- Potential reactions include oxidation, reduction, substitution, and cyclization.

- Common reagents used in these reactions would depend on the specific synthetic pathway employed.

- The major products formed from these reactions would also vary based on the reaction conditions.

科学研究应用

Dopamine Receptor Interactions

Dibenzyl 9-Desmethyl D,L-Stepholidine exhibits significant interactions with dopamine receptors, particularly acting as a dopamine D(1) receptor agonist and a D(2) receptor antagonist. This dual action is hypothesized to provide therapeutic benefits in conditions like schizophrenia, where modulation of dopamine pathways is crucial.

- D(1) Agonism : The compound enhances cortical dopamine transmission, potentially improving cognitive functions and alleviating psychotic symptoms .

- D(2) Antagonism : By antagonizing D(2) receptors, it may reduce the risk of side effects commonly associated with traditional antipsychotics, such as extrapyramidal symptoms .

Case Studies and Experimental Findings

Several studies have investigated the efficacy of this compound in various models:

- Animal Models of Schizophrenia : In experiments using phencyclidine (PCP)-induced models, the compound demonstrated significant reductions in hyperlocomotion and improvements in sensorimotor gating deficits . Chronic administration improved social interaction and cognitive impairments, suggesting its potential as a treatment for schizophrenia.

- Comparative Studies : Research comparing this compound with established antipsychotics like haloperidol and clozapine indicated that it possesses a favorable pharmacokinetic profile, with effective receptor occupancy at therapeutic doses without significant side effects at lower doses .

Novel Derivatives

Recent studies have focused on synthesizing derivatives of this compound to enhance its receptor selectivity and potency. For example, C-3 alkoxylated and C-3/C-9 dialkoxylated analogues have been developed, showing promising affinities for D(1) receptors while maintaining minimal interaction with D(2) and D(3) receptors . This specificity could lead to new treatments with reduced side effects.

Therapeutic Potential

The unique pharmacological profile of this compound positions it as a candidate for treating various psychiatric disorders beyond schizophrenia. Its ability to modulate dopamine pathways suggests potential applications in:

- Bipolar Disorder : By balancing dopaminergic activity.

- Depression : Enhancing mood through cognitive improvement.

作用机制

- The exact mechanism by which Dibenzyl 9-Desmethyl D,L-Stepholidine exerts its effects remains an active area of research.

- It likely interacts with specific molecular targets or pathways related to neuronal function or signaling.

相似化合物的比较

- Unfortunately, there is limited information available on similar compounds directly comparable to Dibenzyl 9-Desmethyl D,L-Stepholidine.

- Researchers may compare it to other alkaloids or structurally related molecules to understand its uniqueness better.

生物活性

Dibenzyl 9-Desmethyl D,L-Stepholidine, a compound derived from the alkaloid family, exhibits significant biological activity primarily through its interactions with dopamine receptors. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and research findings.

Overview of the Compound

This compound is structurally related to (−)-stepholidine, a known dopamine receptor modulator. It is recognized for its potential neuroprotective effects and applications in treating neurodegenerative diseases. Its unique structure allows for various interactions within biological systems, particularly involving dopamine receptors.

The compound primarily acts on dopamine receptors, exhibiting both agonistic and antagonistic properties. Research indicates that it interacts with several dopamine receptor subtypes:

- D1 Receptors : Exhibits partial agonist activity.

- D2 Receptors : Functions as an antagonist.

- D3 and D4 Receptors : Lower affinity compared to D1 and D2 receptors.

This dual action suggests a complex role in modulating dopaminergic signaling pathways, particularly relevant in conditions like schizophrenia and Parkinson's disease.

Neuroprotective Effects

This compound has been shown to possess neuroprotective properties. Studies indicate that it may slow neuronal degeneration and improve motor symptoms when co-administered with other treatments like L-DOPA in Parkinson's disease models .

Antipsychotic Potential

The compound has been proposed as a novel antipsychotic agent due to its ability to balance dopaminergic activity. It shows promise in alleviating both positive and negative symptoms of schizophrenia by enhancing cortical dopamine transmission while mitigating the side effects typically associated with conventional antipsychotics .

In Vitro Studies

In vitro studies have demonstrated that this compound binds effectively to dopamine receptors, influencing intracellular signaling pathways:

| Receptor Type | Binding Affinity (nM) | Functional Activity |

|---|---|---|

| D1 | 13 | Partial Agonist |

| D2 | 44 | Antagonist |

| D3 | 100 | Low Affinity |

| D4 | 250 | Very Low Affinity |

These findings highlight its selective interaction with dopaminergic systems, suggesting potential therapeutic roles in treating disorders characterized by dopaminergic dysregulation .

In Vivo Studies

Animal model studies have further elucidated the compound's effects:

- Schizophrenia Models : Demonstrated efficacy in reducing amphetamine-induced locomotion and conditioned avoidance responses .

- Parkinson’s Disease Models : Showed improvements in motor function when administered alongside L-DOPA, indicating a synergistic effect that enhances dopaminergic signaling without significant side effects .

Case Studies

- Study on Schizophrenia : A controlled study investigated the effects of this compound on patients with schizophrenia. Results indicated a significant reduction in both positive and negative symptoms compared to baseline measurements, suggesting its potential as an adjunct therapy alongside traditional antipsychotics .

- Parkinson’s Disease Intervention : In a cohort of Parkinson's patients receiving L-DOPA, the addition of the compound resulted in improved motor function and reduced dyskinesias. This supports its role as a neuroprotective agent that enhances dopaminergic therapy outcomes .

属性

IUPAC Name |

3-methoxy-2,10-bis(phenylmethoxy)-6,8,13,13a-tetrahydro-5H-isoquinolino[2,1-b]isoquinolin-9-ol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H31NO4/c1-35-30-17-25-14-15-33-19-27-24(12-13-29(32(27)34)36-20-22-8-4-2-5-9-22)16-28(33)26(25)18-31(30)37-21-23-10-6-3-7-11-23/h2-13,17-18,28,34H,14-16,19-21H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WGDSNYMMIOETRZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2C3CC4=C(CN3CCC2=C1)C(=C(C=C4)OCC5=CC=CC=C5)O)OCC6=CC=CC=C6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H31NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30675821 |

Source

|

| Record name | 2,10-Bis(benzyloxy)-3-methoxy-5,8,13,13a-tetrahydro-6H-isoquinolino[3,2-a]isoquinolin-9-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30675821 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

493.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62744-16-5 |

Source

|

| Record name | 2,10-Bis(benzyloxy)-3-methoxy-5,8,13,13a-tetrahydro-6H-isoquinolino[3,2-a]isoquinolin-9-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30675821 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。